molecular formula C7H4ClF2NO2 B2437065 3-Amino-5-chloro-2,6-difluorobenzoic acid CAS No. 1784060-84-9

3-Amino-5-chloro-2,6-difluorobenzoic acid

Cat. No. B2437065
CAS RN: 1784060-84-9
M. Wt: 207.56
InChI Key: AFWFIGGKDRPCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-Amino-5-chloro-2,6-difluorobenzoic acid”, there are related compounds that have been synthesized. For instance, “2,4-Dichloro-3,5-difluorobenzoic acid” was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Scientific Research Applications

1. Crystallography and Molecular Structure

  • The structural study of chlorinated benzoic acids, closely related to 3-Amino-5-chloro-2,6-difluorobenzoic acid, reveals insights into their molecular arrangements and hydrogen bonding. For example, 3-Chloro-2,4,5-trifluorobenzoic acid shows a twisted carboxyl group relative to the benzene ring, and in the crystal form, it links molecules into dimers and sheets, contributing to the understanding of molecular interactions in similar compounds (Quan & Sun, 2012).

2. Synthesis of Antibiotic Precursors

  • Research on analogues of amino benzoic acids, like 3-Amino-5-hydroxybenzoic acid, contributes to the synthesis of chlorinated compounds used in studying the biosynthesis of important classes of antibiotics. This highlights the potential of 3-Amino-5-chloro-2,6-difluorobenzoic acid in antibiotic research and development (Becker, 1984).

3. Spectroscopy and Computational Studies

  • Spectroscopic and computational studies of similar compounds, like 2-amino-4,5-difluorobenzoic acid, provide valuable information on their vibrational frequencies, infrared intensities, and thermodynamic functions. Such studies can be applied to 3-Amino-5-chloro-2,6-difluorobenzoic acid for detailed molecular characterization (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

4. Pharmaceutical Intermediate Synthesis

  • Derivatives of chlorinated benzoic acids, like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, are key intermediates in synthesizing antimicrobial drugs. The study of such compounds provides a foundation for using 3-Amino-5-chloro-2,6-difluorobenzoic acid as an intermediate in pharmaceutical synthesis (Zhang et al., 2020).

properties

IUPAC Name

3-amino-5-chloro-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWFIGGKDRPCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-2,6-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.